Cas no 1806258-56-9 (Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H8ClF3INO3/c1-2-18-9(17)8-5(4-11)16-7(15)3-6(8)19-10(12,13)14/h3H,2,4H2,1H3
- InChI Key: IPBXIBFQRXVAQT-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(=O)OCC)C(CCl)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 319
- XLogP3: 3.4
- Topological Polar Surface Area: 48.4
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089432-1g |
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate |
1806258-56-9 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate: A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806258-56-9) is a highly valuable intermediate in the realm of pharmaceutical synthesis, particularly in the development of novel bioactive compounds. This compound, characterized by its unique structural features, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery and development.
The molecular structure of Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate encompasses several key functional groups that make it a versatile building block. The presence of a chloromethyl group at the 2-position and an iodo substituent at the 6-position provides ample opportunities for further functionalization through various chemical transformations. Additionally, the trifluoromethoxy group at the 4-position introduces electronic and steric effects that can modulate the reactivity and properties of the compound, making it particularly useful in designing molecules with enhanced binding affinity and metabolic stability.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. The pyridine core of Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate is a privileged scaffold that has been extensively explored in medicinal chemistry. Pyridine derivatives are known for their broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound makes it an attractive candidate for further derivatization to explore new pharmacological targets.
The utility of Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate as a synthetic intermediate has been demonstrated in several recent studies. For instance, researchers have utilized this compound to synthesize novel pyridine-based inhibitors of kinases and other enzymes involved in cancer progression. The chloromethyl group serves as a versatile handle for introducing various functional groups via nucleophilic addition reactions, while the iodo substituent allows for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular frameworks with high precision and selectivity.
The trifluoromethoxy group at the 4-position of the pyridine ring plays a crucial role in modulating the electronic properties of the molecule. Fluoroalkoxy groups are known to enhance lipophilicity and metabolic stability, which are critical factors for drug-like properties. This feature has made Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate a preferred choice for medicinal chemists seeking to develop compounds with improved pharmacokinetic profiles.
Moreover, the carboxylate ester group at the 3-position provides an additional site for functionalization. This group can be readily converted into other functionalities such as amides, carboxylic acids, or alcohols through hydrolysis or transesterification reactions. These transformations allow for further diversification of the molecular structure, enabling the exploration of new chemical space for drug discovery.
The synthesis of Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The starting materials typically include commercially available pyridine derivatives that undergo sequential halogenation, methylation, and fluorination reactions to introduce the desired substituents at specific positions. These synthetic routes are optimized to ensure high yields and purity, making the compound readily accessible for further applications in pharmaceutical research.
In conclusion, Ethyl 2-(chloromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806258-56-9) is a multifunctional intermediate with significant potential in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel bioactive compounds. The ongoing research utilizing this compound underscores its importance in advancing drug discovery efforts across various therapeutic areas.
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